2-Phenyl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine is registered on PubChem, a public database of chemical information PubChem: . This suggests the compound has been identified and its basic chemical properties characterized, but it doesn't necessarily imply ongoing research.
The presence of pyridine and pyrazole rings in the molecule suggests potential applications in medicinal chemistry. Pyridine and pyrazole are heterocyclic aromatic rings found in many bioactive molecules. However, further research is needed to determine the specific biological activity of 2-Phenyl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine.
Given the limited information, here are some suggestions for further exploration:
GW-6604, chemically known as 2-Phenyl-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridine, is a selective inhibitor of the Activin receptor-like kinase 5 (ALK5), which is part of the transforming growth factor-beta (TGF-β) signaling pathway. This compound has a molecular formula of C19H14N4 and a molecular weight of 298.34 g/mol. It is recognized for its potential therapeutic applications in conditions associated with fibrosis and inflammation due to its ability to modulate TGF-β signaling .
GW-6604 primarily functions by inhibiting the ALK5 kinase activity, which is crucial in the TGF-β signaling pathway. The inhibition of this pathway can lead to decreased fibrosis and improved liver regeneration in experimental models. In studies, GW-6604 showed an IC50 value of approximately 0.14 μM for ALK5, demonstrating its potency . The compound's mechanism involves competitive inhibition where it binds to the ATP-binding site of ALK5, preventing phosphorylation of downstream targets.
The biological activity of GW-6604 has been extensively studied in various models. In vivo studies have demonstrated that GW-6604 enhances liver regeneration in TGF-β-overexpressing mice following partial hepatectomy. This effect is attributed to its ability to inhibit collagen synthesis and reduce fibrotic responses, making it a candidate for treating liver fibrosis and other fibrotic diseases . Furthermore, GW-6604 has shown promise in reducing inflammation and promoting tissue repair through its modulation of TGF-β signaling.
Detailed synthetic procedures may vary, but they generally rely on standard organic synthesis techniques such as condensation reactions and cyclization .
GW-6604 has potential applications in:
Interaction studies have shown that GW-6604 selectively inhibits ALK5 without significantly affecting other kinases involved in similar pathways. For example, it demonstrated minimal inhibitory effects on kinases such as p38 MAPK and VEGFR2, highlighting its specificity for ALK5 . This selectivity is crucial for minimizing side effects associated with broader kinase inhibitors.
Several compounds exhibit structural and functional similarities to GW-6604, particularly those targeting the TGF-β pathway or related kinases. Here are some notable examples:
GW-6604 is unique due to its specific binding affinity for ALK5 and its favorable pharmacokinetic properties compared to these other compounds. Its selectivity reduces potential off-target effects seen with less specific inhibitors.
GW-6604 emerged from systematic efforts to target TGF-β signaling, a pathway implicated in fibrosis, immunosuppression, and metastasis. Initial work focused on pyridine and pyrazole derivatives, with structural optimization yielding GW-6604 as a lead candidate. The compound’s synthesis involves condensation reactions between phenylpyridine and pyrazolyl intermediates, followed by purification to >98% purity.
The synthesis of GW-6604 (2-phenyl-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridine) employs established methodologies commonly used for constructing bipyridyl and pyrazole-containing heterocyclic frameworks. While the specific synthetic route was originally described by Gellibert and Mathews (2002) [1], the compound belongs to a class of molecules that can be synthesized using several well-established approaches.
Primary Synthetic Approach - Cross-Coupling Strategy
The most likely synthetic route for GW-6604 involves a palladium-catalyzed cross-coupling approach, specifically utilizing Suzuki-Miyaura coupling reactions [2] [3] [4]. This methodology is particularly suited for constructing the biaryl linkages present in the target molecule. The general strategy involves:
Sequential Cross-Coupling Reactions: Starting from appropriately halogenated pyridine precursors, the synthesis would employ two sequential Suzuki coupling reactions to install both the phenyl and pyrazole substituents [5] [6].
Pyrazole Formation: The pyrazole ring system containing the pyridin-2-yl substituent can be prepared through conventional cyclization reactions involving hydrazine derivatives and appropriately substituted carbonyl compounds [7] [8].
Alternative Synthetic Methodologies
Research literature demonstrates several alternative approaches for synthesizing similar pyrazole-pyridine frameworks:
Direct Cyclization Routes: Formation of the pyrazole ring through cyclization of appropriately substituted precursors, followed by cross-coupling to install the pyridine substituents [9] [10].
Microwave-Assisted Synthesis: Enhanced reaction conditions using microwave irradiation for both cross-coupling reactions and heterocycle formation, providing improved yields and reduced reaction times [11] [12].
Critical Intermediate Structures
Based on the molecular architecture of GW-6604, several key intermediates are essential for its synthesis:
Halogenated Pyridine Precursors: 2-chloro or 2-bromo-4-halopyridine derivatives serve as the core scaffold for subsequent functionalization [13] [14].
Pyrazole Building Blocks: 3-(pyridin-2-yl)-1H-pyrazol-4-yl derivatives, which can be prepared through established pyrazole synthesis methodologies [15] [9].
Boronic Acid Derivatives: Phenylboronic acid and related organoborane reagents for cross-coupling transformations [3] [4].
Key Chemical Transformations
The synthesis involves several fundamental transformations:
Oxidative Addition: Formation of palladium-aryl complexes from halogenated precursors in the presence of palladium catalysts [3] [4].
Transmetalation: Transfer of organic groups from boron to palladium, facilitated by base-mediated activation of boronic acids [2] [3].
Reductive Elimination: Formation of carbon-carbon bonds through elimination from palladium complexes, regenerating the active catalyst [3] [4].
Core Structural Framework Analogs
GW-6604 belongs to a broader class of ALK5 inhibitors sharing similar structural motifs. The compound exhibits the characteristic 2-aryl-4-(pyrazol-4-yl)pyridine pharmacophore that has been extensively explored for TGF-β receptor inhibition [5] [6].
Related ALK5 Inhibitor Families
Phenylpyridine Pyrazole Series: Compounds containing variations of the 2-phenyl-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridine scaffold, where substituents on the phenyl ring or pyridine core are systematically modified [16].
Imidazole-Based Inhibitors: Structural analogs where the pyrazole ring is replaced with imidazole moieties, such as GW788388 and related derivatives [17].
Alternative Heterocyclic Cores: Compounds featuring pyrimidine, triazole, or other nitrogen-containing heterocycles as central scaffolds while maintaining similar substitution patterns [18] [17].
Structure-Activity Relationship Considerations
The structural analogs demonstrate that the pyrazole-pyridine connectivity is crucial for ALK5 inhibitory activity. Modifications to the central heterocyclic framework, substitution patterns, and aromatic substituents significantly impact both potency and selectivity profiles [19] [18].
Molecular Properties and Identification
GW-6604 possesses well-defined molecular characteristics that facilitate its identification and characterization:
Spectroscopic Properties
While comprehensive spectroscopic data for GW-6604 are not extensively documented in the available literature, the compound's structure suggests characteristic spectroscopic features:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The molecular framework contains multiple aromatic systems that would produce distinctive chemical shift patterns in both 1H and 13C NMR spectra. The pyrazole NH proton would appear as a characteristic broad signal in the 1H NMR spectrum [7] [8].
Mass Spectrometry: The compound exhibits a molecular ion peak at m/z 298.34, consistent with its molecular formula [21] [22].
Infrared Spectroscopy: Expected absorption bands would include aromatic C-H stretching vibrations, C=C and C=N stretching frequencies characteristic of pyridine and pyrazole rings [7] [8].
Stability and Storage Characteristics
GW-6604 demonstrates good chemical stability under appropriate storage conditions:
Chemical Reactivity Considerations
Hydrogen Bonding: The pyrazole NH group can participate in hydrogen bonding interactions, which is crucial for its biological activity and target binding [1] [26].
Aromatic Substitution Reactions: The multiple aromatic rings in GW-6604 could potentially undergo electrophilic aromatic substitution reactions under appropriate conditions, though such transformations are not typically employed in its synthesis or derivatization.
Complexation Behavior: The nitrogen atoms in the pyridine and pyrazole rings can coordinate with metal centers, which has been exploited in the development of related compounds for catalytic applications [11] [12].
Metabolic Stability
The compound's structural framework suggests reasonable metabolic stability, with the primary sites of potential metabolism being the aromatic rings. The absence of easily oxidizable functional groups contributes to its stability in biological systems [26].
Selectivity Profile